- Application of polystyrene-supported polyethylene glycol in organic synthesis (II)., Lizi Jiaohuan Yu Xifu, 1992, 8(3), 211-16
Cas no 97459-72-8 (4-(2-Methoxy-4-nitrophenyl)morpholine)
97459-72-8 structure
Product Name:4-(2-Methoxy-4-nitrophenyl)morpholine
CAS-Nr.:97459-72-8
MF:C11H14N2O4
MW:238.239862918854
MDL:MFCD00451684
CID:801121
PubChem ID:21936465
Update Time:2024-10-25
4-(2-Methoxy-4-nitrophenyl)morpholine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-(2-Methoxy-4-nitrophenyl)morpholine
- 2-(1-morpholinyl)-5-nitroanisole
- Morpholine,4-(2-methoxy-4-nitrophenyl)-
- 4-(2-Methoxy-4-nitrophenyl)morpholine (ACI)
- 3-Methoxy-4-(4-morpholinyl)-1-nitrobenzene
- CS-B1091
- AKOS000482716
- 97459-72-8
- AS-42078
- DTXSID10620354
- STL089387
- SCHEMBL2062084
- KORWLDQABONDQH-UHFFFAOYSA-N
- 4-(2-methoxy-4-nitro-phenyl)-morpholine
- Morpholine, 4-(2-methoxy-4-nitrophenyl)-
- ALBB-012990
- MFCD00451684
-
- MDL: MFCD00451684
- Inchi: 1S/C11H14N2O4/c1-16-11-8-9(13(14)15)2-3-10(11)12-4-6-17-7-5-12/h2-3,8H,4-7H2,1H3
- InChI-Schlüssel: KORWLDQABONDQH-UHFFFAOYSA-N
- Lächelt: [O-][N+](C1C=C(OC)C(N2CCOCC2)=CC=1)=O
Berechnete Eigenschaften
- Genaue Masse: 238.09535693g/mol
- Monoisotopenmasse: 238.09535693g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 3
- Komplexität: 263
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 1.5
- Topologische Polaroberfläche: 67.5Ų
4-(2-Methoxy-4-nitrophenyl)morpholine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0761-5g |
4-(2-METHOXY-4-NITROPHENYL)MORPHOLINE |
97459-72-8 | 95% | 5g |
$425 | 2023-09-07 | |
| Fluorochem | 094130-250mg |
4-(2-Methoxy-4-nitrophenyl)morpholine |
97459-72-8 | 95% | 250mg |
£97.00 | 2022-03-01 | |
| Fluorochem | 094130-1g |
4-(2-Methoxy-4-nitrophenyl)morpholine |
97459-72-8 | 95% | 1g |
£165.00 | 2022-03-01 | |
| Fluorochem | 094130-5g |
4-(2-Methoxy-4-nitrophenyl)morpholine |
97459-72-8 | 95% | 5g |
£724.00 | 2022-03-01 | |
| ChemScence | CS-B1091-100mg |
4-(2-Methoxy-4-nitrophenyl)morpholine |
97459-72-8 | 100mg |
$100.0 | 2022-04-26 | ||
| Alichem | A019107752-1g |
4-(2-Methoxy-4-nitrophenyl)morpholine |
97459-72-8 | 95% | 1g |
$183.75 | 2023-08-31 | |
| Alichem | A019107752-5g |
4-(2-Methoxy-4-nitrophenyl)morpholine |
97459-72-8 | 95% | 5g |
$642.60 | 2023-08-31 | |
| eNovation Chemicals LLC | D490934-1g |
4-(2-METHOXY-4-NITROPHENYL)MORPHOLINE |
97459-72-8 | 95% | 1g |
$216 | 2023-09-04 | |
| eNovation Chemicals LLC | D490934-5G |
4-(2-METHOXY-4-NITROPHENYL)MORPHOLINE |
97459-72-8 | 95% | 5g |
$648 | 2023-09-04 | |
| abcr | AB408223-1 g |
4-(2-Methoxy-4-nitrophenyl)morpholine |
97459-72-8 | 1g |
€332.70 | 2023-04-25 |
4-(2-Methoxy-4-nitrophenyl)morpholine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Polyethylene glycol (polymer-supported)
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 6 h, 80 °C
Referenz
- Preparation of imidazopyridazine compounds useful as IRAK4 inhibitors, China, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 15 h, 120 °C
Referenz
- Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 15 h, 120 °C
Referenz
- 4-Aryl-2-aminopyrimidines or 4-aryl-2-aminoalkylpyrimidines as JAK-2 modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Referenz
- Synthesis of heterocyclic spleen tyrosine kinase inhibitors treating cancers, inflammatory, allergic or autoimmune diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide ; overnight, 100 °C
Referenz
- Preparation of oxazolidinone derivatives as anticoagulants, Japan, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , BINAP Solvents: Toluene ; 10 min, 20 °C; 3 h, 80 °C
Referenz
- Preparation of 2-amino-4-heteroarylaminopyrimidine derivatives as IGF-1R kinase inhibitors for use in the treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , (+)-BINAP Solvents: Toluene ; 10 min, 20 °C
Referenz
- Preparation of 2,4-disubstituted amino pyrimidinyl derivatives for use as anticancer agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 overnight, 130 °C
Referenz
- Preparation of morpholinylanilino quinazoline derivatives for use as antiviral agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 48 h, 110 °C
Referenz
- Pyrrolones and pyrrolidinones as melanin concentrating hormone receptor-1 antagonists and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 6 h, 80 °C
Referenz
- Preparation of FLT3 kinase inhibitor for treating FLT3 mediated diseases, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 15 h, 120 °C
Referenz
- Pyrimidine derivatives as JAK-2 inhibitors in combination with other agents and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , BINAP Solvents: Toluene ; 3 h, 80 °C
Referenz
- Discovery of 2,4-bis-arylamino-1,3-pyrimidinebis-arylamino-1,3-pyrimidines as insulin-like growth factor-1 receptor (IGF-1R) inhibitors, Bioorganic & Medicinal Chemistry Letters, 2011, 21(8), 2394-2399
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(dibenzylideneacetone)palladium , BINAP Solvents: Toluene ; rt; 7 h, 80 °C
Referenz
- Preparation of thieno[3,2-d]pyrimidine-2,4-diamine derivatives as Syk kinase inhibitors, Japan, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 rt → 120 °C; 15 h, 120 °C
Referenz
- preparation of pyrimidine derivatives as LRRK2 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 4 h, rt → 100 °C; 100 °C → rt
Referenz
- Preparation of thiazolopyridinones as MCH receptor antagonists for treating and preventing symptoms associated with obesity and related diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 4 h, 80 °C
Referenz
- Preparation of imidazopyrazine Syk inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 48 h, rt
Referenz
- Preparation of fused bicyclic derivatives of 2,4-diaminopyrimidine as ALK and c-Met kinase inhibitors, World Intellectual Property Organization, , ,
4-(2-Methoxy-4-nitrophenyl)morpholine Raw materials
4-(2-Methoxy-4-nitrophenyl)morpholine Preparation Products
4-(2-Methoxy-4-nitrophenyl)morpholine Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:97459-72-8)4-(2-Methoxy-4-nitrophenyl)morpholine
Bestellnummer:A858625
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:13
Preis ($):549.0
Email:sales@amadischem.com
4-(2-Methoxy-4-nitrophenyl)morpholine Verwandte Literatur
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:97459-72-8)4-(2-Methoxy-4-nitrophenyl)morpholine
Reinheit:99%
Menge:5g
Preis ($):549.0